N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride
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Overview
Description
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an imidazole ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride typically involves the reaction of 2,6-dichloroaniline with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous ammonia or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of the compound.
2-Chloroethylamine: Another precursor used in the synthesis.
4,5-Dihydro-1H-imidazole: A structural analog with similar properties.
Uniqueness
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H14Cl5N3 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2,6-dichloro-4-(2-chloroethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H12Cl3N3.2ClH/c12-2-1-7-5-8(13)10(9(14)6-7)17-11-15-3-4-16-11;;/h5-6H,1-4H2,(H2,15,16,17);2*1H |
InChI Key |
ZAZDZHZPHKNEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)CCCl)Cl.Cl.Cl |
Origin of Product |
United States |
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